molecular formula C14H16O3 B8789537 7-(Allyloxy)-2,2-dimethylchroman-4-one CAS No. 100883-69-0

7-(Allyloxy)-2,2-dimethylchroman-4-one

Cat. No.: B8789537
CAS No.: 100883-69-0
M. Wt: 232.27 g/mol
InChI Key: VNGUHTNKUKMDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Allyloxy)-2,2-dimethylchroman-4-one is a chemical compound belonging to the chroman-4-one family. Chroman-4-ones are known for their diverse biological activities, including antibacterial, antioxidant, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Allyloxy)-2,2-dimethylchroman-4-one typically involves the cascade radical annulation of 2-(allyloxy)arylaldehydes. This reaction is often carried out under metal-free conditions using oxamic acids as radical precursors . The reaction conditions are generally mild, and the process is known for its high functional group tolerance and broad substrate scope .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available substrates and operational simplicity. The metal-free conditions and broad substrate compatibility make this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-(Allyloxy)-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chroman-4-one core.

    Substitution: Substitution reactions, particularly at the allyloxy group, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions include various functionalized chroman-4-one derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Allyloxy)-2,2-dimethylchroman-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes and pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

    Chroman-4-one: The parent compound with similar biological activities.

    Coumarin: Another oxygen-containing heterocycle with diverse applications.

    Flavonoids: A class of compounds with antioxidant properties.

Uniqueness: 7-(Allyloxy)-2,2-dimethylchroman-4-one stands out due to its unique allyloxy group, which can undergo various chemical modifications, enhancing its versatility in scientific research and industrial applications .

Properties

CAS No.

100883-69-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2,2-dimethyl-7-prop-2-enoxy-3H-chromen-4-one

InChI

InChI=1S/C14H16O3/c1-4-7-16-10-5-6-11-12(15)9-14(2,3)17-13(11)8-10/h4-6,8H,1,7,9H2,2-3H3

InChI Key

VNGUHTNKUKMDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.74 g of 7-hydroxy-2,2-dimethyl-4-oxochroman (CAS#: 17771-33-4) was dissolved in 150 ml of N,N-dimethylformamide. Thereafter, 10.5 g of potassium carbonate and 7.36 g of allyl bromide were added to the reaction solution, and the obtained mixture was stirred at room temperature overnight. Thereafter, the reaction solution was diluted with ethyl acetate, and then washed with water and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure. The residue was then purified by silica gel column chromatography (hexane-ethyl acetate), so as to obtain 11.0 g of the subject compound.
Quantity
9.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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